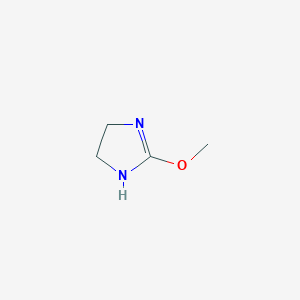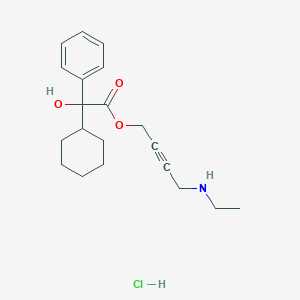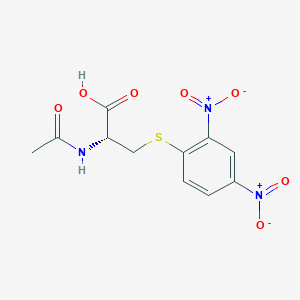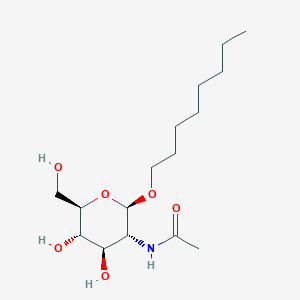
Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside
Overview
Description
Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside (OAG) is a non-ionic detergent that is commonly used in scientific research applications. It is a sugar-based amphiphile that is synthesized through a multi-step process. OAG has been widely used in the purification and solubilization of membrane proteins, as well as in the study of signal transduction pathways.
Scientific Research Applications
Synthesis and Characterization : Octyl 2-Acetamido-2-Deoxy-b-D-Glucopyranoside has been synthesized and characterized in various forms. For instance, Rabuka and Hindsgaul (2002) synthesized and characterized the six regioisomeric monophosphates of this compound, providing insight into its structural properties (Rabuka & Hindsgaul, 2002).
Surfactant Properties : The derivatives of this compound, such as alkoxyethyl 2-acetamido-2-deoxy-α-D-glucopyranosides, have been found to improve water solubility and maintain surface activity. This makes them promising surfactants for various applications, as indicated by Ji et al. (2017) (Ji et al., 2017).
Selective Cleavage of Glycosidic Linkages : The compound has been used in studies to achieve selective cleavage of glycosidic linkages in polysaccharides. Dmitrieve et al. (1973) demonstrated this using benzyl 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl derivatives (Dmitrieve et al., 1973).
Inhibitory Properties : Research has also explored the inhibitory properties of derivatives of this compound. For example, Bedi et al. (1978) synthesized p-nitrophenyl 2-deoxy-2-(thio-acetamido)-β-D-glucopyranoside as inhibitors of 2-acetamido-2-deoxy-β-D-glucosidase (Bedi et al., 1978).
Antitumor Activities : The compound has been studied for its potential in antitumor activities. Myszka et al. (2003) reported that diosgenyl glycosides, derived from this compound, show promising antitumor activities, particularly in inducing apoptosis in B cell chronic leukemia (Myszka et al., 2003).
Application in Vaccine Development : This compound has been utilized in the synthesis of oligosaccharide structures, aiding in the development of vaccines. For instance, Kosma et al. (1990) synthesized a tetrasaccharide of the genus-specific lipopolysaccharide epitope of Chlamydia, opening avenues for novel vaccine development (Kosma et al., 1990).
Lipase-Catalyzed Reactions : The compound has been a subject in studies involving lipase-catalyzed reactions. Mendes et al. (2008) demonstrated the regioselective monohydrolysis of this compound's per-O-acetylated derivatives catalyzed by immobilized lipases (Mendes et al., 2008).
Mechanism of Action
Mode of Action
It is known that the compound is utilized in the biomedical industry, particularly in the field of drug development . The specific interactions between the compound and its targets, as well as the resulting changes, require further investigation.
Biochemical Pathways
It is suggested that the compound may play a role in the O-GlcNAc pathway, which is considered a potential pro-survival pathway
Result of Action
It is suggested that the compound may have potential applications in combating various ailments, including cancer, diabetes, and bacterial infections .
properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO6/c1-3-4-5-6-7-8-9-22-16-13(17-11(2)19)15(21)14(20)12(10-18)23-16/h12-16,18,20-21H,3-10H2,1-2H3,(H,17,19)/t12-,13-,14-,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLKQDFJNOXCNT-OXGONZEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






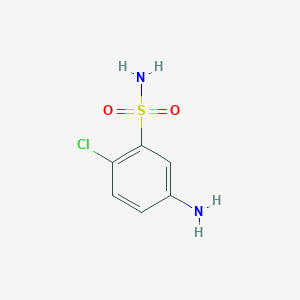





![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)
